molecular formula C12H17NO4S B8490708 5-Tert-butyl-1-methanesulphinyl-2-methoxy-3-nitro-benzene

5-Tert-butyl-1-methanesulphinyl-2-methoxy-3-nitro-benzene

Cat. No. B8490708
M. Wt: 271.33 g/mol
InChI Key: ZMIQSIUCDBDZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Tert-butyl-1-methanesulphinyl-2-methoxy-3-nitro-benzene is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Tert-butyl-1-methanesulphinyl-2-methoxy-3-nitro-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tert-butyl-1-methanesulphinyl-2-methoxy-3-nitro-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Tert-butyl-1-methanesulphinyl-2-methoxy-3-nitro-benzene

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

5-tert-butyl-2-methoxy-1-methylsulfinyl-3-nitrobenzene

InChI

InChI=1S/C12H17NO4S/c1-12(2,3)8-6-9(13(14)15)11(17-4)10(7-8)18(5)16/h6-7H,1-5H3

InChI Key

ZMIQSIUCDBDZKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)S(=O)C)OC)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At ambient temperature 1.1 ml of a 35% aqueous hydrogen peroxide solution are added to a solution of 500 mg 5-tert-butyl-2-methoxy-1-methylsulphanyl-3-nitro-benzene (may be obtained starting from 5-tert-butyl-2-methoxy-3-nitro-aniline analogously to the method described in Syn. Commun. 1984, 14, 215-8 or in Syn. Commun. 2001, 31, 1857-62) in 15 ml of 1,1,1,3,3,3-hexafluoroisopropanol. The solution is stirred for 5 h at ambient temperature and then quenched with 10% aqueous Na2S2O3 solution. The resulting mixture is extracted with ethyl acetate, and the combined extracts are washed with saturated aqueous NaHCO3 solution and saturated aqueous saline solution. The organic phase is dried (Na2SO4) and the solvent is distilled off. The residue is chromatographed on silica gel with petroleum ether/ethyl acetate (20:1) as eluant.
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Synthesis routes and methods II

Procedure details

0.5 g of 5-tert-butyl-2-methoxy-1-methylsulphanyl-3-nitro-benzene are dissolved in 15 ml of 1,1,1,3,3,3-hexafluoroisopropanol, combined with 1.1 ml of a 9 M solution of hydrogen peroxide in water and stirred for 5 hours at ambient temperature. Then the mixture is cooled to 0° C. and diluted with 10% aqueous sodium thiosulphate solution. The mixture is extracted 3 times with ethyl acetate and the combined organic phases are washed with saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution. After drying with sodium sulphate the solvents are eliminated in vacuo and the residue is chromatographed on silica gel (petroleum ether/ethyl acetate 95:5).
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